Potassium sorbate

概要

説明

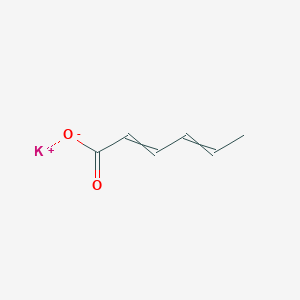

ソルビン酸カリウムは、ソルビン酸のカリウム塩であり、化学式はC6H7KO2です。白色の結晶性粉末として存在し、水に高度に溶解します。 ソルビン酸カリウムは、カビ、酵母、細菌の増殖を抑制する能力があるため、食品、ワイン、パーソナルケア製品の保存料として広く使用されています .

2. 製法

合成経路と反応条件: ソルビン酸カリウムは、ソルビン酸を水酸化カリウムで中和することによって合成されます。 前駆体であるソルビン酸は、クロトンアルデヒドとケテンの縮合によって生成されます .

工業的生産方法:

3. 化学反応解析

反応の種類: ソルビン酸カリウムは、次のようなさまざまな化学反応を起こします。

酸化: ソルビン酸カリウムは酸化されてソルビン酸を生成します。

還元: ソルビン酸カリウムは還元されてソルビンアルコールを生成します。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素を酸化剤として使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを還元剤として使用できます。

主な生成物:

酸化: ソルビン酸。

還元: ソルビンアルコール。

置換: ハロゲン化ソルビン酸.

準備方法

Synthetic Routes and Reaction Conditions: Potassium sorbate is synthesized by neutralizing sorbic acid with potassium hydroxide. The precursor sorbic acid is produced via the condensation of crotonaldehyde and ketene .

Industrial Production Methods:

化学反応の分析

Types of Reactions: Potassium sorbate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sorbic acid.

Reduction: It can be reduced to form sorbic alcohol.

Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogens such as chlorine or bromine can be used under controlled conditions.

Major Products:

Oxidation: Sorbic acid.

Reduction: Sorbic alcohol.

Substitution: Halogenated sorbates.

科学的研究の応用

Food Preservation

Antimicrobial Properties

Potassium sorbate is primarily used to inhibit the growth of molds, yeasts, and some bacteria in food products. It is effective in extending the shelf life of various food items, including dairy products, baked goods, and beverages.

- Case Study: Chicken Meat Preservation

In a study evaluating the effects of PS and lactic acid on chicken meat, it was found that the application of 5% this compound significantly reduced bacterial counts during storage at 4°C. The shelf life of treated samples was extended to approximately 30 days compared to untreated controls, which lost edibility after 18 days .

| Treatment | Shelf Life (days) | Bacterial Count Reduction |

|---|---|---|

| Control | 18 | - |

| PS Treatment | 30 | Significant |

| LA Treatment | 25 | Moderate |

Pharmaceutical Applications

Stability in Formulations

this compound is used as a preservative in pharmaceutical formulations to prevent microbial contamination. Its incorporation helps maintain the stability and efficacy of active ingredients.

- Case Study: Liquid Chromatography Analysis

A study focused on optimizing the analytical methods for this compound in syrup formulations demonstrated that careful control of pH and temperature during processing is crucial for maintaining the integrity of PS in pharmaceutical products .

Cosmetic Industry

Preservative Functionality

In cosmetics, this compound serves as a preservative to enhance product stability and safety by preventing microbial growth.

- Research Findings

Research indicates that PS is effective at low concentrations (0.1% - 0.5%) without adversely affecting skin or product quality. However, higher concentrations may lead to skin irritation in sensitive individuals .

Agricultural Uses

Fungicide and Insecticide Potential

Recent studies have proposed the use of this compound as an active ingredient in plant disease management due to its antifungal properties.

- Case Study: Crop Disease Resistance

A USDA petition suggested that this compound could be utilized as an effective tool in crop disease resistance programs, demonstrating its potential beyond traditional uses .

Safety and Toxicity Evaluations

Health Implications

While this compound is generally recognized as safe (GRAS) when used within established limits, studies have explored its long-term effects on health.

- Study on Systemic Inflammation

Research involving mice showed that long-term intake of PS did not significantly affect organ health but caused mild liver inflammation. However, these effects were reversible after a washout period .

| Concentration (mg/kg) | Duration (weeks) | Observations |

|---|---|---|

| 150 | 10 | No significant organ damage |

| 500 | 10 | Mild liver inflammation |

| 1000 | 10 | Increased IL-1β levels |

作用機序

ソルビン酸カリウムは、微生物の細胞膜を破壊することによって抗菌効果を発揮し、細胞の必須成分が漏出したり、細胞機能が阻害されたりします。 主に、細胞膜とエネルギー産生や栄養素輸送に関与する代謝経路を標的にしています .

類似化合物:

安息香酸ナトリウム: 食品や飲料に使用される別の一般的な保存料。

ソルビン酸カルシウム: ソルビン酸カリウムに似ていますが、水への溶解度が低いため、あまり使用されていません.

ソルビン酸カリウムの独自性: ソルビン酸カリウムは、水への溶解度が高いため、他のソルビン酸塩よりも水溶液中で効果的です。 また、カビ、酵母、細菌など、より広範囲の微生物に対してより効果的です .

類似化合物との比較

Sorbic Acid: Naturally occurring compound used as a preservative.

Sodium Benzoate: Another common preservative used in food and beverages.

Calcium Sorbate: Similar to potassium sorbate but less commonly used due to its lower solubility in water.

Uniqueness of this compound: this compound is unique due to its high solubility in water, making it more effective in aqueous solutions compared to other sorbates. It is also more effective against a broader range of microorganisms, including molds, yeasts, and bacteria .

生物活性

Potassium sorbate is a widely used preservative and antimicrobial agent, primarily recognized for its effectiveness in food preservation, cosmetics, and pharmaceuticals. Its biological activity has been the subject of various studies, revealing significant insights into its effects on microbial growth, immune responses, and overall health. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound is the potassium salt of sorbic acid, with the molecular formula and a molecular weight of 150.22 g/mol. It dissociates in solution to yield sorbic acid and potassium ions. The primary mechanism by which this compound exerts its antimicrobial effects involves the inhibition of yeast and mold growth by disrupting cellular metabolism. It inhibits the transport of carbohydrates into yeast cells, thus preventing fermentation processes and uncoupling oxidative phosphorylation in bacteria .

| Property | Value |

|---|---|

| Molecular Formula | C6H7KO2 |

| Molecular Weight | 150.22 g/mol |

| Percent Composition | C: 47.97%, K: 26.03%, O: 21.30%, H: 4.70% |

Antimicrobial Efficacy

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens including molds, yeasts, and some bacteria. For instance, studies have shown that at concentrations as low as 0.1%, this compound can significantly inhibit the growth of Aspergillus flavus and Aspergillus parasiticus , effectively preventing aflatoxin production .

In food applications, it has been effective in reducing spoilage in fruits such as peaches when inoculated with fungal pathogens .

Immune System Effects

Recent research involving zebrafish models indicated that exposure to this compound can alter gut microbiota composition and immune responses. Specifically, exposure to concentrations of 0.1 g/L and 1 g/L for two weeks resulted in a significant reduction of immune biomarkers such as Immunoglobulin G (IgG) and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) . This suggests that while this compound is effective as a preservative, it may also have unintended immunomodulatory effects.

Toxicity Profiles

This compound is generally regarded as safe when used in food products; however, toxicity studies provide essential insights into its safety profile:

- Acute Toxicity : this compound has an LD50 greater than 10,000 mg/kg when administered orally in animal studies, indicating low acute toxicity .

- Chronic Toxicity : Long-term studies have shown no significant adverse effects at high doses (up to 7,000 mg/kg for rats). The only noted effects were slight liver enlargement at very high doses .

- Genotoxicity : Studies indicate that this compound does not exhibit genotoxic potential either in vitro or in vivo .

Table 2: Summary of Toxicity Findings

| Study Type | Result |

|---|---|

| Acute Oral Toxicity (LD50) | > 10,000 mg/kg |

| Chronic Oral NOAEL (Rats) | 750 mg/kg bw/d |

| Genotoxicity | No genotoxic effects observed |

| Eye Irritation | Yes (irritating), skin irritation not observed |

Case Study 1: Food Preservation

In a study evaluating the effectiveness of this compound in food packaging, researchers found that incorporating this compound into low-density polyethylene films significantly inhibited the growth of Saccharomyces spp. on agar plates . The migration levels of this compound from the film into food products were minimal, suggesting effective retention within the packaging material.

Case Study 2: Immunological Impact

Another study investigated the immunological impact of this compound on zebrafish models. The results indicated that exposure led to a destabilization of gut microbiota composition alongside reduced levels of immune biomarkers . This highlights potential concerns regarding its use in dietary applications.

特性

CAS番号 |

24634-61-5 |

|---|---|

分子式 |

C6H8O2.K C6H8KO2 |

分子量 |

151.22 g/mol |

IUPAC名 |

potassium;(2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+; |

InChIキー |

OXPHNMOARHEBGH-STWYSWDKSA-N |

SMILES |

CC=CC=CC(=O)[O-].[K+] |

異性体SMILES |

C/C=C/C=C/C(=O)O.[K] |

正規SMILES |

CC=CC=CC(=O)O.[K] |

Color/Form |

White powder Crystals White crystals or powde |

密度 |

1.363 at 25 °C/20 °C |

melting_point |

for sorbic acidMelting range of sorbic acid isolated by acidification and not recrystallised 133 °C to 135 °C after vacuum drying in a sulphuric acid desiccator >270 °C (decomposes) |

Key on ui other cas no. |

24634-61-5 590-00-1 |

物理的記述 |

Pellets or Large Crystals; Liquid; Dry Powder Dry Powde |

ピクトグラム |

Irritant |

溶解性 |

Solubility in water at 20 °C: 58.2%; in alcohol: 6.5% Very soluble in water Soluble in water at 25 °C 58.5 g in 100 cc water at 25 °C For more Solubility (Complete) data for POTASSIUM SORBATE (6 total), please visit the HSDB record page. |

同義語 |

(2E,4E)-2,4-Hexadienoic Acid Potassium Salt; (E,E)-2,4-Hexadienoic Acid Potassium Salt; Sorbic Acid Potassium Salt; E 202; E 202 (preservative); K 60/95; PO 300; Potassium (E,E)-Hexa-2,4-dienoate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。